molecular formula C17H22FN3O5S B5752949 1-(2-Fluoro-5-morpholin-4-ylsulfonylbenzoyl)piperidine-4-carboxamide

1-(2-Fluoro-5-morpholin-4-ylsulfonylbenzoyl)piperidine-4-carboxamide

Cat. No.: B5752949
M. Wt: 399.4 g/mol
InChI Key: NTRGGKOAIMXPCY-UHFFFAOYSA-N
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Description

1-(2-Fluoro-5-morpholin-4-ylsulfonylbenzoyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a morpholine ring, and a sulfonyl group

Preparation Methods

The synthesis of 1-(2-Fluoro-5-morpholin-4-ylsulfonylbenzoyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the fluoro and morpholine substituents. The sulfonyl group is then added through sulfonation reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

1-(2-Fluoro-5-morpholin-4-ylsulfonylbenzoyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Fluoro-5-morpholin-4-ylsulfonylbenzoyl)piperidine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-5-morpholin-4-ylsulfonylbenzoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, making it a valuable compound for drug development .

Comparison with Similar Compounds

1-(2-Fluoro-5-morpholin-4-ylsulfonylbenzoyl)piperidine-4-carboxamide can be compared to other compounds with similar structures, such as:

The uniqueness of this compound lies in its combination of a piperidine ring with fluoro, morpholine, and sulfonyl substituents, which confer specific chemical and biological properties that are valuable in various research applications.

Properties

IUPAC Name

1-(2-fluoro-5-morpholin-4-ylsulfonylbenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O5S/c18-15-2-1-13(27(24,25)21-7-9-26-10-8-21)11-14(15)17(23)20-5-3-12(4-6-20)16(19)22/h1-2,11-12H,3-10H2,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRGGKOAIMXPCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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